molecular formula C9H7NO2S2 B1616688 3-(p-Hydroxyphenyl)rhodanine CAS No. 21346-21-4

3-(p-Hydroxyphenyl)rhodanine

Cat. No.: B1616688
CAS No.: 21346-21-4
M. Wt: 225.3 g/mol
InChI Key: YUUFJQSSWHKSBR-UHFFFAOYSA-N
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Description

3-(p-Hydroxyphenyl)rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitubercular, anti-inflammatory, antidiabetic, and anticancer properties . The structure of this compound includes a thiazolidine ring with a hydroxyphenyl group attached to the third carbon atom, making it a significant compound in medicinal chemistry.

Mechanism of Action

Target of Action

3-(p-Hydroxyphenyl)rhodanine, also known as 3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, has been found to interact with several targets. It has been reported to inhibit the aldose reductase enzyme , which plays a crucial role in the polyol pathway of glucose metabolism . This compound has also been found to inhibit protein tyrosine phosphatase type IVA, member 3 (PRL-3) enzymatic activity , which is involved in cell migration and invasion .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their enzymatic activity . This interaction results in changes in the biochemical pathways these enzymes are involved in .

Biochemical Pathways

The inhibition of aldose reductase by this compound affects the polyol pathway . By inhibiting aldose reductase, the compound can potentially prevent this stress and the resulting damage .

The inhibition of PRL-3 affects the cell migration and invasion pathways . PRL-3 is known to promote these processes in cancer cells, so its inhibition can potentially suppress the migration and invasion of these cells .

Result of Action

The inhibition of aldose reductase by this compound can potentially prevent osmotic stress in cells, thereby protecting them from damage . This could have therapeutic implications for conditions like diabetes, where dysregulated glucose metabolism can lead to cellular damage .

The inhibition of PRL-3 can potentially suppress the migration and invasion of cancer cells . This could have potential therapeutic implications for cancer treatment, as it could help to prevent the spread of cancer cells .

Biochemical Analysis

Biochemical Properties

3-(p-Hydroxyphenyl)rhodanine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making it a potential candidate for antidiabetic therapies. Additionally, this compound interacts with microbial enzymes, exhibiting antimicrobial properties . These interactions highlight the compound’s versatility in modulating enzyme activity and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . This compound also affects gene expression by upregulating or downregulating the expression of genes involved in cell proliferation, differentiation, and apoptosis. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits α-glucosidase and α-amylase by binding to their active sites, preventing substrate binding and subsequent enzymatic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes. These molecular interactions underpin the compound’s diverse biological activities and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy. Long-term studies have also demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of gene expression, without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by modulating the activity of key metabolic enzymes . For example, the inhibition of α-glucosidase and α-amylase by this compound affects carbohydrate metabolism, leading to changes in glucose and glycogen levels. Additionally, this compound can interact with other metabolic enzymes, influencing the production and utilization of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to specific proteins, influencing its localization and distribution within different cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, it can be directed to the mitochondria, influencing mitochondrial function and cellular metabolism. The precise subcellular localization of this compound is essential for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Hydroxyphenyl)rhodanine typically involves the reaction of p-hydroxybenzaldehyde with rhodanine in the presence of a base. The reaction is carried out in an aqueous medium under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: p-Hydroxybenzaldehyde and rhodanine.

    Reaction Conditions: Aqueous medium, base (e.g., sodium hydroxide), reflux.

    Procedure: The p-hydroxybenzaldehyde is mixed with rhodanine in the presence of a base and heated under reflux. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(p-Hydroxyphenyl)rhodanine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the thiazolidine ring can be reduced to form a hydroxyl derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(p-Hydroxyphenyl)rhodanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(p-Hydroxyphenyl)rhodanine is unique due to the presence of the hydroxyphenyl group, which enhances its biological activity and specificity. This structural modification allows it to interact more effectively with molecular targets compared to other rhodanine derivatives.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c11-7-3-1-6(2-4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUFJQSSWHKSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175614
Record name Rhodanine, 3-(p-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204844
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21346-21-4
Record name 3-(4-Hydroxyphenyl)-2-thioxo-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21346-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodanine, 3-(p-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021346214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodanine, 3-(p-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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